![molecular formula C22H22FN5OS B2481251 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-10-4](/img/structure/B2481251.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including key steps such as the regiospecific displacement of functional groups and intramolecular cyclization reactions. For instance, the synthesis of similar fluorinated piperazine derivatives has been described through processes involving nucleophilic substitution reactions, followed by cyclization to form the desired heterocyclic core structure (Chu, 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including triazole and thiazole, which are known for their potential biological activity. The fluorophenyl group attached through a piperazine linker may significantly impact the molecule's physicochemical properties and biological activity. Structural characterization techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the precise arrangement of atoms within these complex molecules (Hwang et al., 2006).
Chemical Reactions and Properties
Compounds containing triazole and thiazole rings participate in various chemical reactions, contributing to their chemical diversity and potential as pharmaceutical intermediates. These reactions include nucleophilic substitutions, cyclization, and condensation reactions, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities (Mermer et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and development. The presence of fluorine atoms often affects the compound's lipophilicity and metabolic stability, which are critical parameters in drug design (Gündoğdu et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under physiological conditions, and potential for bioactivation, are directly influenced by the compound's heterocyclic framework. These properties are essential for understanding the compound's behavior in biological systems and its mechanism of action at the molecular level (Dolzhenko et al., 2008).
Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis of triazole derivatives, including compounds structurally related to 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and their evaluation as antimicrobial agents. These compounds have been shown to possess good to moderate activities against a range of test microorganisms, highlighting their potential in antimicrobial therapy.
Synthesis and Antimicrobial Evaluation : A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and assessed their antimicrobial activities. The findings indicated that some synthesized compounds exhibited good or moderate activities against tested microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Piperazine-Azole-Fluoroquinolone Hybrids : Research by Mermer et al. (2019) on piperazine-azole-fluoroquinolone hybrids demonstrated their effective antimicrobial activity, particularly against Gram-negative bacteria. This study underlines the role of structural modification in enhancing the antimicrobial efficacy of triazole derivatives (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).
Potential Mechanisms of Action
The mechanism of action for these compounds varies but includes inhibition of critical bacterial enzymes and disruption of microbial cell wall synthesis. The molecular docking studies conducted alongside the synthesis efforts provide insights into how these compounds might interact with bacterial targets to exert their antimicrobial effects.
- Molecular Docking Studies : The fluoroquinolone-azole-piperazine hybrids synthesized by Mermer et al. (2019) not only displayed significant antimicrobial activity but also exhibited excellent DNA gyrase inhibition, a crucial enzyme for bacterial DNA replication. Molecular docking studies further elucidated their potential mode of interaction with bacterial targets, highlighting a promising avenue for developing new antimicrobial therapies (Mermer et al., 2019).
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-3-2-4-8-16)27-13-11-26(12-14-27)18-10-6-5-9-17(18)23/h2-10,19,29H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUODRPCFTKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


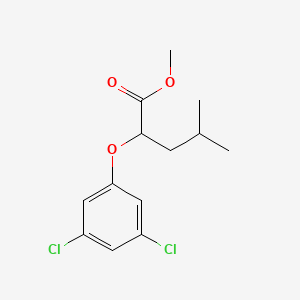
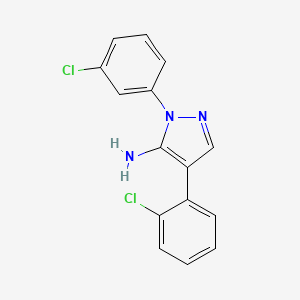

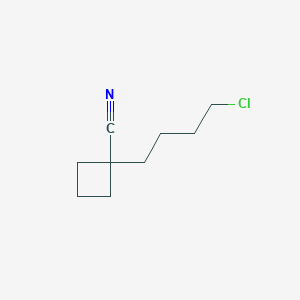
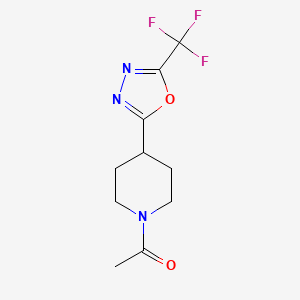
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
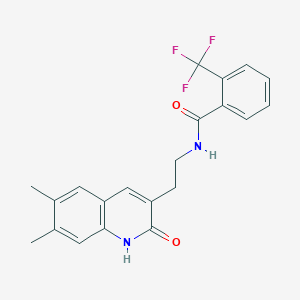
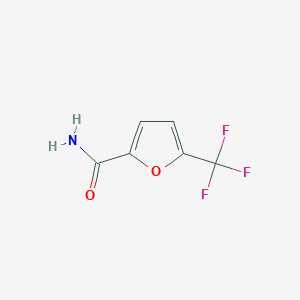


![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)